molecular formula C41H81N9O6 B609380 Myristoyl Pentapeptide-17 CAS No. 959610-30-1

Myristoyl Pentapeptide-17

Cat. No.: B609380
CAS No.: 959610-30-1
M. Wt: 796.156
InChI Key: NFPWMUOQSJXGGZ-ZZTWKDBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl Pentapeptide-17 is a bioavailable lipo-oligopeptide with the sequence Myr-Lys-Leu-Ala-Lys-Lys-NH2 . It is known for its eyelash-enhancing action and also has anti-aging, anti-inflammatory, and anti-bacterial properties . It is used in many high-end formulations that expose fuller, healthier, and more beautiful eyelashes .


Synthesis Analysis

This compound is synthesized by reacting Myristic acid and pentapeptide-17 . It is a synthetic fatty acid with a long chain of peptides . The synthesis process is known as acylation, which improves the biocompatibility of the amino acid and helps it attach to the cellular membrane .


Molecular Structure Analysis

This compound is a five-amino acid peptide (Lys-Leu-Ala-Lys-Lys) attached to an oil-soluble fatty acid, myristic acid, for better bioavailability .


Chemical Reactions Analysis

This compound is known to significantly stimulate keratin genes . It can convince the cells to produce more keratin, the super important structural protein in hair, nails, and the outermost layer of the skin .

Scientific Research Applications

  • Myristoyl Pentapeptide-17 (L-R5) can transiently increase the permeability of nasal epithelial cell layers in vitro, facilitating the paracellular transport of molecules up to 4 kDa. It modulates tight junctions comparably to other permeability enhancers such as bilobalide, latrunculin A, or C10. The peptide's interaction with target proteins is primarily electrostatic, and its myristoylation allows quick cell entry and activity onset. However, the hydrophobic myristoyl rest can cause haemolysis, suggesting a need for structural optimization both for toxicity and efficacy (Brunner & Borchard, 2022).

  • Myristoyl CoA:protein N-myristoyltransferase (NMT) catalyzes the addition of myristic acid to the amino-terminal glycine residues of various eukaryotic proteins. NMT from Saccharomyces cerevisiae has been purified, showing no divalent cation requirement and indicating a critical histidine residue for enzyme activity. Synthetic peptides have been used to define structure/activity relationships in NMT substrates, revealing the requirement of an amino-terminal glycine for acylation (Towler et al., 1987).

  • N-terminal N-myristoylation, critical in signal transduction, apoptosis, and extracellular protein export, is a lipid anchor modification targeting proteins to membranes. The myristoyl-CoA:protein N-myristoyltransferase (NMT) attaches the lipid moiety to the N-terminal glycine residue of proteins. Different regions of the N-terminal 17 protein residues experience various variability restrictions, affecting how substrates interact with NMT. These differences are partly confined to taxonomic ranges and could be considered for designing NMT inhibitors in pathogenic systems (Maurer-Stroh, Eisenhaber & Eisenhaber, 2002).

  • Myristoylated peptides, such as Myr47 derived from the hepatitis B virus pre-S1 domain, effectively reduce cellular uptake of lipid nanoparticles and HBsAg in human liver and non-liver-derived cells. Myr47's activity is dependent on its N-myristoylation residue and specific amino acid sequences. It inhibits the interaction of lipid nanoparticles with apolipoproteins, thereby reducing cellular uptake (Nanahara, Chang, Somiya & Kuroda, 2021).

Mechanism of Action

Target of Action

Myristoyl Pentapeptide-17 primarily targets the keratin genes in the body . Keratin is a structural protein that is essential for the health and growth of hair, nails, and the outermost layer of the skin . This compound is particularly effective in enhancing the growth and health of eyelashes .

Mode of Action

This compound is a bioavailable lipo-oligopeptide . It works by stimulating the production of keratin . This is achieved through the activation of the keratin gene of the eyelash follicle, which leads to the production of keratin-5 . The compound also promotes the absorption of nutrients by the eyelash follicle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the keratin production pathway . By stimulating the keratin genes, the compound convinces the cells to produce more keratin . This results in the enhancement of the structural integrity of the hair, nails, and skin .

Pharmacokinetics

It is known that the compound is a bioavailable lipo-oligopeptide . This suggests that it is readily absorbed and utilized by the body. The compound’s oil-soluble fatty acid, myristic acid, likely contributes to its bioavailability .

Result of Action

The action of this compound results in a number of molecular and cellular effects. It stimulates cell regeneration, smooths skin surfaces, and improves texture . It also reduces pro-inflammatory cytokines, soothing skin irritation and inflammation . Most notably, it enhances the growth and health of eyelashes, with users reporting that it lengthens and thickens eyelashes, noticeably intensifying one’s expression .

Biochemical Analysis

Biochemical Properties

Myristoyl Pentapeptide-17 is known to interact with keratin genes, significantly stimulating their expression . This interaction leads to an increase in the production of keratin, a structural protein vital for the health of hair, nails, and the outermost layer of the skin .

Cellular Effects

This compound has several effects on cellular processes. It stimulates cell regeneration, smoothing skin surfaces and improving texture . It also reduces pro-inflammatory cytokines, soothing skin irritation and inflammation . Regular use of products containing this compound increases epidermis structural protein production, skin barrier function, and natural protection .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of keratin genes, which leads to the growth and thickening of eyelashes. This compound is a myristoylated form of the pentapeptide Lys-Leu-Ala-Lys-Lys-NH2 . The myristoylation process improves the biocompatibility of the amino acid and helps it attach to the cellular membrane .

Metabolic Pathways

This compound is involved in the process of N-myristoylation, a ubiquitous protein lipid modification that occurs cotranslationally in eukaryotes . This process involves the attachment of myristic acid to the N-terminal glycine of a wide range of substrate proteins .

Transport and Distribution

The myristoylation process is known to play an important role in the localization of proteins to membranes .

Subcellular Localization

The myristoylation process, which this compound undergoes, is known to play a crucial role in directing proteins to specific compartments or organelles .

Properties

IUPAC Name

N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H81N9O6/c1-5-6-7-8-9-10-11-12-13-14-15-25-36(51)47-33(23-17-20-27-43)39(54)50-35(29-30(2)3)41(56)46-31(4)38(53)49-34(24-18-21-28-44)40(55)48-32(37(45)52)22-16-19-26-42/h30-35H,5-29,42-44H2,1-4H3,(H2,45,52)(H,46,56)(H,47,51)(H,48,55)(H,49,53)(H,50,54)/t31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPWMUOQSJXGGZ-ZZTWKDBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H81N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the proposed mechanism of action for Myristoyl Pentapeptide-17 in promoting eyelash growth?

A1: The research article proposes that this compound promotes eyelash growth through a multi-faceted approach: * Activation of eyelash follicle cornifin genes: While the specific genes targeted are not mentioned, cornifin proteins play a crucial role in the structural integrity and differentiation of epithelial cells, including those found in hair follicles.* Stimulation of keratin-5 generation: Keratin-5 is a key structural protein found in epithelial cells and contributes to hair fiber formation. Increased production could lead to thicker and potentially longer eyelashes. * Enhancement of nutrient absorption: The mechanism for this is not elaborated upon, but it suggests that this compound might improve the delivery of essential nutrients to the eyelash follicle, supporting its growth and development.

Q2: What are the limitations of the provided research in understanding the specific role of this compound?

A2: The study investigates a complex mixture for promoting eyelash growth, making it difficult to isolate the specific contribution of this compound. [] The research lacks detailed mechanistic studies focusing solely on this compound and its interactions with cellular targets. Further research utilizing techniques like gene expression analysis, protein quantification, and in vitro cell culture models is necessary to confirm the proposed mechanisms and quantify the individual impact of this compound on eyelash growth.

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